![molecular formula C12H16N4O3 B033850 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate CAS No. 108333-74-0](/img/structure/B33850.png)
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate, also known as SNAP-phenolate, is a chemical compound that is widely used in scientific research. It is a diazonium salt that is used as a nitric oxide donor, which makes it a valuable tool for studying the effects of nitric oxide on biological systems.
作用機序
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete releases nitric oxide through a process called homolysis. When exposed to water or biological fluids, the diazonium group of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete undergoes homolysis, which generates a nitric oxide molecule and a phenolate anion. The nitric oxide molecule can then diffuse into cells and tissues, where it interacts with various molecular targets to produce its physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of nitric oxide are diverse and depend on the specific biological system being studied. Nitric oxide is a potent vasodilator, which means it relaxes the smooth muscle cells in blood vessels and increases blood flow. It also plays a role in neurotransmission, immune response, and inflammation. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has been used to study the effects of nitric oxide on these processes and more.
実験室実験の利点と制限
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It also releases nitric oxide in a controlled manner, which allows researchers to study its effects at specific concentrations and time points. However, 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has some limitations. It is a relatively expensive compound, which may limit its use in some labs. It also requires careful handling, as it is toxic and can be explosive under certain conditions.
将来の方向性
There are many future directions for research involving 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete. One area of interest is the study of nitric oxide's effects on cancer cells. Nitric oxide has been shown to have both pro- and anti-tumor effects, depending on the specific cancer type and stage. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete could be used to investigate these effects in more detail. Another area of interest is the study of nitric oxide's effects on the gut microbiome. Nitric oxide has been shown to play a role in regulating the gut microbiome, which in turn affects many aspects of human health. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete could be used to study these effects and their potential therapeutic applications.
合成法
The synthesis of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete involves the reaction between 4-bromonitrobenzene and butylamine, followed by the reduction of the resulting nitroso compound with sodium dithionite. The final product is obtained by diazotization of the amine group with sodium nitrite in the presence of hydrochloric acid. The chemical structure of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is shown below:
科学的研究の応用
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is a powerful tool for studying the effects of nitric oxide on biological systems. Nitric oxide is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is used to deliver nitric oxide to cells and tissues in a controlled manner, which allows researchers to study its effects on various biological processes.
特性
CAS番号 |
108333-74-0 |
|---|---|
製品名 |
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
分子式 |
C12H16N4O3 |
分子量 |
264.28 g/mol |
IUPAC名 |
4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3/t12-/m0/s1 |
InChIキー |
XCTWLIUNPSHBSS-LBPRGKRZSA-N |
異性体SMILES |
CCCCN(C[C@@H](C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
正規SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
同義語 |
1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane 3-diazo-N-nitrosobamethan 3-diazo-N-nitrosobamethan, (S)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
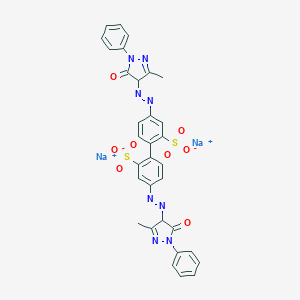
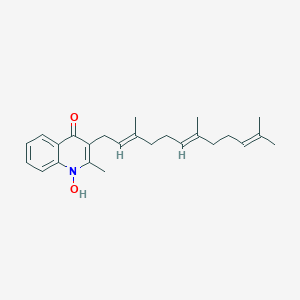
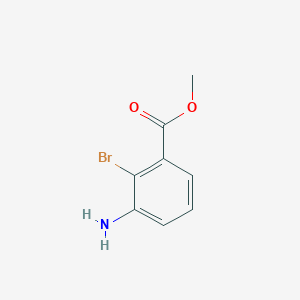
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
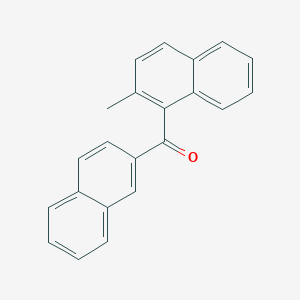
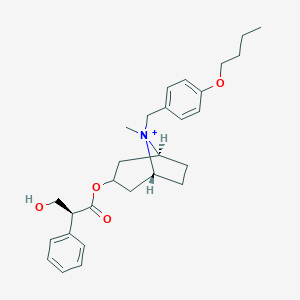
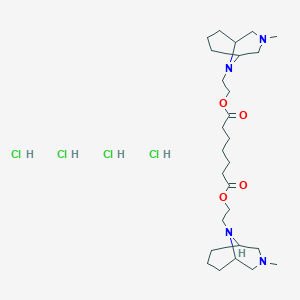
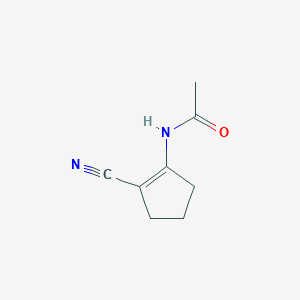
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)
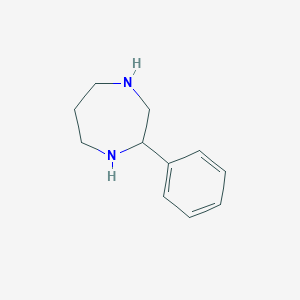
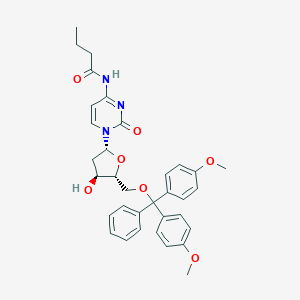
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)